Sulopenem Dual IV/Oral Formulation vs. Carbapenems: Enabling Step-Down Therapy Not Possible with Meropenem or Imipenem
Sulopenem is distinguished from all marketed carbapenems (meropenem, imipenem, ertapenem, doripenem) by the availability of an oral prodrug formulation (sulopenem etzadroxil) that enables transition from intravenous to oral therapy without changing the active antimicrobial agent. This formulation capability is unique within the penem/carbapenem class [1]. The oral prodrug achieves a mean sulopenem plasma AUC of 3.87 µg·h/mL following a single 500 mg dose; co-administration with 500 mg probenecid increases this AUC by 28% to 4.96 µg·h/mL and extends T>MIC (0.5 µg/mL) from 2.8 hours to 3.6 hours [2]. In contrast, meropenem and imipenem are exclusively parenteral agents with no oral formulation option, requiring patients to either remain hospitalized for IV therapy or switch to a different oral antibiotic class when step-down is indicated [1].
| Evidence Dimension | Oral bioavailability and formulation availability |
|---|---|
| Target Compound Data | AUC = 3.87 µg·h/mL (500 mg prodrug alone); AUC = 4.96 µg·h/mL (with probenecid, +28% increase); T>MIC (0.5 µg/mL) = 3.6 h |
| Comparator Or Baseline | Meropenem, imipenem, ertapenem, doripenem: No oral formulation available |
| Quantified Difference | Only penem/carbapenem with both IV and oral formulations available |
| Conditions | Phase 1 crossover study in 12 healthy subjects under fasting conditions; 500 mg sulopenem etzadroxil ± 500 mg probenecid |
Why This Matters
This dual-route capability enables IV-to-oral step-down therapy without switching antimicrobial classes, reducing hospitalization duration and maintaining consistent antimicrobial coverage—a procurement consideration for institutions seeking formulary flexibility.
- [1] Zhanel GG, Pozdirca M, Golden AR, et al. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria. Drugs. 2022;82(5):533-557. doi:10.1007/s40265-022-01688-1 View Source
- [2] Dunne MW, Aronin SI, Dunzo E, Puttagunta S. 1393. A Phase 1, Randomized, Open-Label, Crossover Study in Healthy Subjects Under Fasting Conditions of Orally Administered Sulopenem Etzadroxil Alone or with Probenecid to Determine the Pharmacokinetics of Sulopenem. Open Forum Infect Dis. 2018;5(Suppl 1):S428-S429. doi:10.1093/ofid/ofy210.1224 View Source
